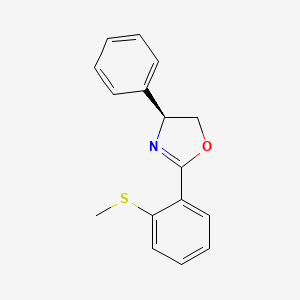

(S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole

Übersicht

Beschreibung

(S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methylthio group attached to a phenyl ring and a phenyl group attached to the oxazole ring. The (S) configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement of atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-(methylthio)benzaldehyde and phenylacetic acid.

Formation of Intermediate: The first step involves the condensation of 2-(methylthio)benzaldehyde with phenylacetic acid in the presence of a base such as sodium hydroxide to form an intermediate.

Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride to form the oxazole ring.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxazole ring can be reduced to a dihydrooxazole using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Bromine, nitric acid

Major Products Formed

Oxidation: Sulfoxide, sulfone

Reduction: Dihydrooxazole

Substitution: Brominated or nitrated derivatives

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that compounds similar to (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole exhibit antimicrobial properties. The presence of the methylthio group is believed to enhance the interaction with microbial membranes, leading to increased efficacy against various pathogens, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).

Case Study :

A study evaluated the antibacterial activity of this compound against a panel of multidrug-resistant bacteria. The results showed significant activity with minimal inhibitory concentrations (MICs) comparable to conventional antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve the disruption of cell cycle progression and induction of apoptotic pathways.

Case Study :

In a comparative study assessing various derivatives, this compound demonstrated cytotoxic effects at concentrations above 10 µM, significantly reducing cell viability .

Anti-inflammatory Applications

Preliminary research suggests that this compound may possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. The structural features enable it to act as a potential lead compound for developing new anti-inflammatory agents.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help elucidate its mechanism of action and optimize its structure for enhanced biological activity .

Summary of Applications

| Application Type | Description |

|---|---|

| Antimicrobial | Effective against resistant bacterial strains; potential for antibiotic development. |

| Anticancer | Induces apoptosis in multiple cancer cell lines; promising for cancer therapy research. |

| Anti-inflammatory | Potential lead for new anti-inflammatory drugs; requires further investigation. |

| Molecular Docking | Provides insights into binding mechanisms; aids in drug design and optimization processes. |

Wirkmechanismus

The mechanism of action of (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole: The enantiomer of the compound with the opposite configuration.

2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole: The racemic mixture containing both (S) and ® enantiomers.

2-(2-(Methylthio)phenyl)-4-phenyl-oxazole: A similar compound without the dihydro modification.

Uniqueness

(S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole is unique due to its specific (S) configuration, which can result in different biological activities and properties compared to its ® enantiomer or racemic mixture

Biologische Aktivität

(S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole, with the CAS number 154132-43-1, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antifungal and anticancer activities, and presents relevant data from various studies.

Antifungal Activity

Recent studies have highlighted the compound's antifungal properties. A series of derivatives related to 4-phenyl-4,5-dihydrooxazole have shown broad-spectrum antifungal activity. Notably:

- Minimum Inhibitory Concentration (MIC) values for this compound against Candida albicans ranged from 0.03 to 0.5 μg/mL.

- Against Cryptococcus neoformans and Aspergillus fumigatus, MIC values were between 0.25 and 2 μg/mL .

These findings indicate that the compound exhibits potent antifungal activity, making it a candidate for further development as an antifungal agent.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies have demonstrated:

- Cytotoxicity : Testing against various cancer cell lines revealed that certain derivatives exhibited significant antiproliferative activities. For instance, some compounds showed IC50 values in the nanomolar range against cancer cells overexpressing monoacylglycerol lipase (MAGL), a target associated with cancer progression .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Antifungal Mechanism : The compound likely disrupts fungal cell wall synthesis or function, although the precise mechanism requires further elucidation.

- Anticancer Mechanism : Its role as a MAGL inhibitor suggests it may influence endocannabinoid signaling pathways, which are critical in cancer biology .

Data Table: Summary of Biological Activities

Case Studies

- Antifungal Study : A study evaluated a series of oxazole derivatives, including this compound, demonstrating its efficacy against multiple fungal strains with low MIC values.

- Anticancer Evaluation : In another study focusing on MAGL inhibitors, this compound was shown to selectively inhibit cancer cell growth in vitro, suggesting potential therapeutic applications in oncology.

Eigenschaften

IUPAC Name |

(4S)-2-(2-methylsulfanylphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NOS/c1-19-15-10-6-5-9-13(15)16-17-14(11-18-16)12-7-3-2-4-8-12/h2-10,14H,11H2,1H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXLYGZJGRCNLT-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=NC(CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=CC=C1C2=N[C@H](CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.